molecular formula C16H13F4N3O3 B4031767 4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B4031767
M. Wt: 371.29 g/mol
InChI Key: ZUXSXKCZKCSOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl chain and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves a multi-step process:

    Nitration: The starting material, 4-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-fluoronitrobenzene.

    Trifluoromethylation: The nitro compound is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper powder to yield 4-fluoro-2-(trifluoromethyl)nitrobenzene.

    Amination: The trifluoromethylated nitro compound is reduced to the corresponding amine using a reducing agent such as iron powder in acidic conditions, resulting in 4-fluoro-2-(trifluoromethyl)aniline.

    Coupling: The amine is then coupled with 2-bromoethylamine in the presence of a base like potassium carbonate to form the intermediate 4-fluoro-N-(2-bromoethyl)-2-(trifluoromethyl)aniline.

    Amidation: Finally, the intermediate undergoes amidation with benzoyl chloride in the presence of a base such as triethylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like hydroxide ions, amines, and appropriate solvents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory conditions.

    Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide: is similar to other fluorinated benzamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N3O3/c17-11-3-1-10(2-4-11)15(24)22-8-7-21-14-6-5-12(23(25)26)9-13(14)16(18,19)20/h1-6,9,21H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXSXKCZKCSOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.